molecular formula C26H21N3 B287929 N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline

N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline

Cat. No. B287929
M. Wt: 375.5 g/mol
InChI Key: NLFVIPKHDWNHHZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline, also known as BBA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of biochemistry and medicinal chemistry. BBA is a benzimidazole derivative that has been shown to exhibit potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs.

Mechanism of Action

The mechanism of action of N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cancer cell growth and survival. N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline has been shown to inhibit the activity of protein kinases, which are enzymes that play a crucial role in the regulation of cell growth and division.
Biochemical and Physiological Effects:
N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline has been shown to exhibit a variety of biochemical and physiological effects, including the inhibition of cell proliferation, induction of apoptosis, and inhibition of angiogenesis. N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline has also been shown to modulate the expression of various genes involved in cancer cell growth and survival.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline is its potent antitumor activity against various cancer cell lines, making it a promising candidate for the development of new anticancer drugs. However, one of the limitations of N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline is its relatively low solubility in water, which can make it difficult to use in certain experimental settings.

Future Directions

There are several future directions for the research and development of N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline. One potential direction is the optimization of the synthesis method to improve the yield and purity of the compound. Another direction is the development of new analogs of N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline with improved pharmacological properties. Additionally, further studies are needed to fully elucidate the mechanism of action of N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline and to identify potential targets for its therapeutic use.

Synthesis Methods

The synthesis of N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline involves the condensation of 2-phenyl-1H-benzimidazole-5-carboxaldehyde with N-benzylaniline in the presence of a suitable catalyst. The reaction proceeds via a nucleophilic addition-elimination mechanism, resulting in the formation of N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline as the final product.

Scientific Research Applications

N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent cytotoxic effects against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline has also been shown to induce apoptosis in cancer cells, which is a programmed cell death mechanism that plays a crucial role in the regulation of cell growth and survival.

properties

Product Name

N-benzyl-2-(2-phenyl-1H-benzimidazol-1-yl)aniline

Molecular Formula

C26H21N3

Molecular Weight

375.5 g/mol

IUPAC Name

N-benzyl-2-(2-phenylbenzimidazol-1-yl)aniline

InChI

InChI=1S/C26H21N3/c1-3-11-20(12-4-1)19-27-22-15-7-9-17-24(22)29-25-18-10-8-16-23(25)28-26(29)21-13-5-2-6-14-21/h1-18,27H,19H2

InChI Key

NLFVIPKHDWNHHZ-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2N3C4=CC=CC=C4N=C3C5=CC=CC=C5

Canonical SMILES

C1=CC=C(C=C1)CNC2=CC=CC=C2N3C4=CC=CC=C4N=C3C5=CC=CC=C5

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.